8-Chloro vs 6-Chloro Positional Isomerism: CB2 SAR
The 8-chloro positional isomer (target compound) and the 6-chloro positional isomer (CAS 955314-07-5, N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide) are commercially available constitutional isomers with identical molecular formula (C₁₈H₁₃ClN₂O₃, MW 340.76) . Stern et al. (2007) systematically varied chlorine position (6-, 7-, or 8-) on the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold and reported that this modification produced measurable changes in CB2 receptor affinity and functionality [1]. While the Stern study did not test the exact 4-acetylphenyl-substituted compounds, the scaffold-level SAR establishes that the position of the chlorine atom on the quinoline ring is a pharmacophoric determinant, not a silent structural feature. Consequently, the 8-chloro and 6-chloro isomers cannot be assumed to exhibit identical activity profiles in any target class without direct experimental confirmation.
| Evidence Dimension | Effect of chlorine position (6- vs 7- vs 8-) on CB2 receptor affinity and functionality |
|---|---|
| Target Compound Data | 8-chloro substitution on 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold; position-specific CB2 affinity and functionality changes documented in Stern et al. 2007 (exact Ki/EC₅₀ values for individual 8-chloro compounds available in full-text Table data, not publicly extractable at abstract level) |
| Comparator Or Baseline | 6-chloro and 7-chloro positional isomers of the same 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold |
| Quantified Difference | Qualitatively established; quantitative differences depend on specific N-substituent pairing. Scaffold-level conclusion: chlorine position modulates CB2 affinity. |
| Conditions | In vitro CB2 receptor binding and functional assays using recombinant human CB2 receptor; Stern et al., J Med Chem 2007 |
Why This Matters
For procurement decisions, the 6-chloro isomer (CAS 955314-07-5) must be treated as a structurally and pharmacologically distinct entity; purchasing one isomer for experiments designed around the other introduces a confounded variable that cannot be corrected post hoc.
- [1] Stern E, Muccioli GG, Millet R, et al. Pharmacomodulations around the 4-oxo-1,4-dihydroquinoline-3-carboxamides, a class of potent CB2-selective cannabinoid receptor ligands: consequences in receptor affinity and functionality. J Med Chem. 2007;50(22):5471-5484. doi:10.1021/jm070387h View Source
